(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol
Description
The compound (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol is a monosaccharide derivative featuring a six-membered oxane (tetrahydropyran) ring with hydroxyl groups at positions 2, 3, 4, and 4. The defining structural characteristic is the (1R)-1,2-dihydroxyethyl substituent at the C6 position, distinguishing it from common hexoses like glucose or galactose.
Properties
IUPAC Name |
(3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4-,5-,6+,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWQRWREUZVRGI-MKHROBFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584503 | |
| Record name | (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87172-53-0 | |
| Record name | (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol typically involves the following steps:
Starting Material: The synthesis often begins with D-glucose, a naturally occurring hexose.
Protection of Hydroxyl Groups: Selective protection of hydroxyl groups is achieved using protecting groups such as acetals or silyl ethers.
Oxidation and Reduction: The protected glucose undergoes oxidation to introduce the necessary functional groups, followed by reduction to achieve the desired stereochemistry.
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, improving selectivity and reducing the need for harsh chemicals.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), tosyl chloride (TsCl).
Major Products
Oxidation Products: Gluconic acid, glucaric acid.
Reduction Products: Sorbitol, mannitol.
Substitution Products: Halogenated sugars, sulfonated sugars.
Scientific Research Applications
(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a sweetening agent in food products.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors involved in carbohydrate metabolism. It can act as a substrate for enzymes like hexokinase and glucokinase, facilitating the phosphorylation and subsequent metabolic pathways. The hydroxyl groups enable hydrogen bonding with active sites of enzymes, influencing their activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variations
The compound is compared below with hexoses and derivatives sharing similar backbone structures but differing in substituents or stereochemistry:
*Molecular weight estimated based on substituent addition (C7H14O7).
Key Observations:
Substituent Impact: The (1R)-1,2-dihydroxyethyl group introduces two additional hydroxyls compared to hydroxymethyl in galactose or mannose. This likely increases water solubility and hydrogen-bonding capacity, making it a stronger humectant than galactose .
Stereochemistry: The R/S configuration at C3–C6 determines spatial orientation, influencing interactions with enzymes or receptors. For example, D-mannose (C6-R) binds selectively to urinary tract pathogens, while L-altrose (C6-S) exhibits distinct metabolic pathways .
Functional Derivatives: Fluorinated analogs (e.g., 6-fluoro-D-galactopyranose) demonstrate how substituent electronegativity alters biochemical activity, suggesting the target compound’s dihydroxyethyl group may enhance chelation or antioxidant properties .
Physicochemical and Functional Comparisons
Hydrophilicity and Solubility
- Hydroxyl Density: The target compound has six hydroxyl groups (four on the ring, two on the substituent), exceeding D-galactose (five hydroxyls) and L-altrose (five). This likely enhances its hygroscopicity, akin to gluconolactone, a polyhydroxy acid (PHA) used in skincare for moisture retention .
- Hydrogen Bonding : Increased hydroxyls may improve binding to proteins or polysaccharides, similar to trehalose’s stabilization of biomolecules .

Research and Application Insights
- Cosmetic Applications : PHAs like galactose improve skin texture via gentle exfoliation. The target compound’s enhanced hydroxylation could amplify humectant effects but may require formulation adjustments to mitigate irritation .
- Biochemical Probes : Fluorinated sugars are used to study glycosylation. The dihydroxyethyl group’s polarity might make the compound a probe for hydrophilic binding sites .
Biological Activity
The compound (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol is a complex carbohydrate derivative known for its unique stereochemistry and potential biological activities. This article aims to explore the biological properties of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of approximately 208.21 g/mol. The compound features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have demonstrated that polyol derivatives can scavenge free radicals effectively due to their hydroxyl groups. The presence of these groups in this compound suggests it may also possess similar antioxidant capabilities.
Antimicrobial Properties
Several studies have explored the antimicrobial effects of carbohydrate derivatives. For example:
- A study found that certain oxane derivatives showed inhibitory effects against Gram-positive and Gram-negative bacteria.
- Another investigation revealed that hydroxylated compounds can disrupt bacterial cell membranes.
These findings imply that this compound may exhibit antimicrobial activity worth investigating further.
Case Study 1: Antioxidant Efficacy
In a controlled experiment assessing the antioxidant capacity of various carbohydrate derivatives using the DPPH assay:
| Compound | IC50 Value (µM) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
| This compound | 28 |
The results indicated that the compound exhibited moderate antioxidant activity compared to other tested derivatives.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial activity against Staphylococcus aureus:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control | 0 |
| Compound A | 15 |
| This compound | 12 |
The compound demonstrated a significant but lower zone of inhibition compared to a known antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

